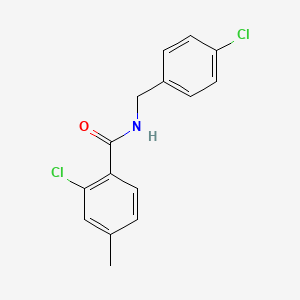
N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide, also known as DMXAA, is a synthetic small molecule that has been found to have potential anti-cancer properties. It was first synthesized in the late 1990s and has since been studied extensively for its mechanisms of action and potential therapeutic applications.
作用机制
The mechanism of action of N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide is not fully understood, but it is thought to work by activating the immune system to attack cancer cells. This compound has been shown to induce the production of cytokines, which are signaling molecules that play a role in the immune response. It has also been shown to inhibit the formation of blood vessels that supply tumors with nutrients and oxygen.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-alpha (IFN-α). This compound has also been shown to inhibit the formation of blood vessels, which is known as anti-angiogenesis.
实验室实验的优点和局限性
One advantage of N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide is that it has been shown to have anti-tumor effects in a variety of cancer cell lines, making it a potentially useful tool for studying cancer biology. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective anti-cancer therapies. Another direction is to explore the potential of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
合成方法
N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 2,3-dimethylquinoxaline with pyrrolidinecarboxylic acid, followed by the addition of acetic anhydride and hydrochloric acid. Other methods include the reaction of 2,3-dimethylquinoxaline with pyrrolidine and then subsequent carboxylation, or the reaction of 2,3-dimethylquinoxaline with pyrrolidine-2-carboxylic acid.
科学研究应用
N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential anti-cancer properties. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including lung, breast, and prostate cancer. This compound has also been shown to enhance the effects of radiation therapy and chemotherapy in preclinical studies.
属性
IUPAC Name |
N-(2,3-dimethylquinoxalin-6-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-10-11(2)17-14-9-12(5-6-13(14)16-10)18-15(20)19-7-3-4-8-19/h5-6,9H,3-4,7-8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTMSSRMLGOKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

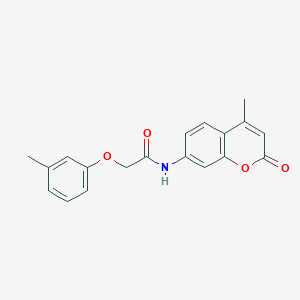
![{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5755302.png)

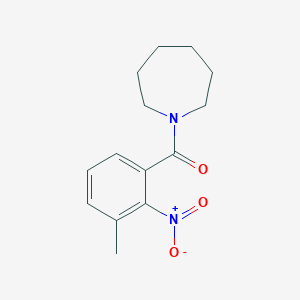
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5755344.png)
![2-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5755348.png)
![5-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-methoxyphenol](/img/structure/B5755356.png)
![4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5755370.png)

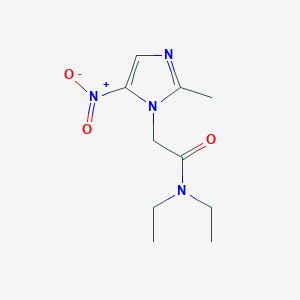
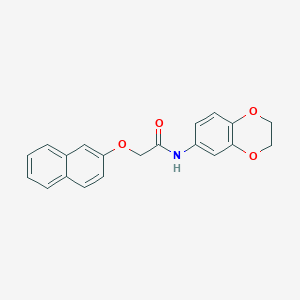
![2-methyl-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5755404.png)

